REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C[Li].C.[Cl-].[Cl-].[Zn+2:13].C1COCC1>>[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Zn+2:13].[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
|
22.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a dry
|
Type
|
CUSTOM
|
Details
|
argon-flushed 500 mL Schlenk-flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
DISSOLUTION
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Details
|
a septum, and the pivalic acid is dissolved in dry THF (100 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and zinc pivalate
|
Reaction Time |
2 h |
Name
|
( 2a )
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)[O-].[Zn+2].C(C(C)(C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |